[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
Description
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H25N5O2/c1-29-19-7-5-17(6-8-19)20-16-21(25-24-20)22(28)27-14-12-26(13-15-27)11-9-18-4-2-3-10-23-18/h2-8,10,16H,9,11-15H2,1H3,(H,24,25) |
InChI Key |
FMQUIEODUXKOEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants : 3-(4-Methoxyphenyl)-3-oxopropionitrile (2.0 g, 11.4 mmol) and hydrazine hydrate (3.32 mL, 68.3 mmol) in absolute ethanol (21 mL).
-
Temperature : 80°C for 15 hours under reflux.
-
Workup : Concentration under reduced pressure followed by silica gel chromatography (0–10% methanol in dichloromethane).
-
Yield : 97% (2.02 g) of 5-amino-3-(4-methoxyphenyl)pyrazole as a white solid.
This method outperforms alternative pathways in both yield and purity, attributed to the stoichiometric excess of hydrazine hydrate and the inert ethanol solvent. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography–mass spectrometry (HPLC–MS) confirm the structure, with key signals at δ 7.55 (d, 2H) for the methoxyphenyl group and m/z 190.1 [MH]⁺.
Preparation of the Piperazine-Pyridine Moiety: 4-[2-(Pyridin-2-yl)Ethyl]Piperazine
The piperazine-pyridine segment is synthesized via alkylation of piperazine with 2-(pyridin-2-yl)ethyl bromide , adapted from industrial-scale protocols.
Alkylation and Purification
-
Reactants : Piperazine (1.0 equiv) and 2-(pyridin-2-yl)ethyl bromide (1.2 equiv) in anhydrous toluene.
-
Catalyst : Triethylamine (1.5 equiv) to scavenge HBr.
-
Temperature : 60–70°C for 12 hours.
-
Workup : Washing with aqueous sodium bicarbonate (3 × 200 mL) and deionized water (100 mL), followed by concentration under atmospheric pressure.
Critical to success is the exclusion of moisture, which minimizes side reactions such as hydrolysis of the alkyl bromide. The use of toluene as a solvent enhances solubility while facilitating phase separation during workup.
Coupling Strategy: Formation of the Methanone Bridge
The final assembly involves acylative coupling of the pyrazole amine with the piperazine-pyridine intermediate.
Acyl Chloride Mediated Coupling
-
Activation : Treatment of 5-amino-3-(4-methoxyphenyl)pyrazole with triphosgene (1.1 equiv) in dichloromethane (DCM) at 0°C generates the corresponding acyl chloride.
-
Coupling : Addition of 4-[2-(pyridin-2-yl)ethyl]piperazine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 25°C for 6 hours.
-
Workup : Extraction with ethyl acetate (3 × 150 mL), drying over sodium sulfate, and evaporation.
Alternative Carbodiimide Coupling
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM.
-
Conditions : Stirring at 25°C for 12 hours.
The acyl chloride method is preferred for scalability and cost efficiency, though both routes produce the target compound with >98% purity by HPLC.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for the alkylation and coupling steps, reducing reaction times by 40% and improving consistency. Key parameters include:
-
Residence Time : 30 minutes for alkylation at 70°C.
-
Flow Rate : 10 mL/min for reagent streams.
Purification Technologies
-
Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity (>99%) product after two recrystallizations.
-
Chromatography : Reserved for analytical validation due to cost constraints.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers are suppressed by:
Piperazine Degradation
-
Protection-Deprotection : Use of tert-butoxycarbonyl (Boc) groups during alkylation, followed by trifluoroacetic acid (TFA) deprotection, preserves piperazine integrity.
Data Tables
Table 1: Comparison of Pyrazole Synthesis Methods
Table 2: Coupling Reagent Efficiency
| Reagent System | Yield (%) | Cost (USD/kg) | Reaction Time (h) |
|---|---|---|---|
| Acyl Chloride | 82 | 120 | 6 |
| EDC/HOBt | 80 | 450 | 12 |
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research has indicated that compounds similar to 5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole and piperazine possess significant antimicrobial activity. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .
- Neuroprotective Effects : Some studies suggest that piperazine-containing compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases . This effect is attributed to their ability to interact with neurotransmitter systems and reduce oxidative stress.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several synthesized pyrazole derivatives against common bacterial strains. The results indicated that compounds structurally related to 5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 15 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
Antitumor Activity
In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to enhanced cell death in tumor cells .
Mechanism of Action
The mechanism of action of 1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor modulation, the compound may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
Critical Analysis of Substituent Impact
- 4-Methoxyphenyl Group : Present in Compound A , SI112 (), and 9aa (), this group enhances lipophilicity and may engage in π-π stacking with aromatic residues in target proteins [12].
- Piperazine vs. Azetidine/Morpholine : Smaller rings (azetidine in VU0405398) may reduce steric hindrance, while morpholine (AM630) offers different hydrogen-bonding profiles [3].
Biological Activity
The compound [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent studies and reviews.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that utilize various starting materials, including piperazine derivatives and substituted pyrazoles. A common method includes the coupling of piperazine with a pyrazole moiety through a methanone linkage, often employing catalysts and specific reaction conditions to enhance yield and purity .
2.1 Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
2.2 Anti-inflammatory Properties
In addition to antitumor effects, this compound has shown promising anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. Studies indicate that certain derivatives can outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation .
The biological activity of [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation, such as DHFR and COX enzymes.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
4. Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
5. Research Findings
Recent research has focused on optimizing the pharmacological properties of pyrazole compounds through structural modifications. These modifications aim to improve solubility, bioavailability, and selectivity towards target enzymes:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the pyrazole ring significantly influence biological activity .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of these compounds with target proteins, aiding in the design of more potent derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone?
- Answer : The compound is synthesized via multi-step reactions involving:
- Condensation : Reaction of pyrazole precursors (e.g., 5-(4-methoxyphenyl)-1H-pyrazol-3-amine) with ketones or aldehydes to form the pyrazole core .
- Nucleophilic Substitution : Introduction of the piperazine-ethyl-pyridine moiety using reagents like 1-(2-pyridin-2-ylethyl)piperazine under basic conditions (e.g., NaOH in acetonitrile) .
- Purification : Column chromatography or recrystallization (e.g., ethanol/DMF mixtures) to isolate the final product .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Answer : Key methods include:
- Spectroscopy :
- 1H/13C-NMR : To confirm substituent positions on the pyrazole and piperazine rings .
- IR : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : To resolve crystal packing and confirm stereoelectronic properties (e.g., dihedral angles between aromatic rings) .
Q. How is purity assessed, and what solvent systems are optimal for chromatographic separation?
- Answer :
- HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 70:30 → 95:5) for purity >95% .
- TLC : Silica gel plates using ethyl acetate/hexane (3:7) to monitor reaction progress .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally analogous pyrazole-piperazine hybrids?
- Answer :
- Dose-Response Studies : Evaluate EC50/IC50 values across multiple concentrations to rule out false negatives/positives .
- Meta-Analysis : Compare data from assays with varying conditions (e.g., cell lines, incubation times) to identify confounding factors .
- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) to isolate critical pharmacophores .
Q. How does the 4-methoxyphenyl group influence the compound’s electronic profile and target binding?
- Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations reveal the methoxy group’s electron-donating effect stabilizes the pyrazole ring, enhancing π-π stacking with aromatic residues in target proteins .
- SAR Studies : Replacement with electron-withdrawing groups (e.g., -NO2) reduces binding affinity to serotonin receptors by >50%, confirming the methoxy group’s role in hydrophobic interactions .
Q. What experimental designs are recommended for studying its pharmacokinetic (PK) properties?
- Answer :
- In Vitro Assays :
- Microsomal Stability : Incubation with liver microsomes (CYP450 enzymes) to assess metabolic half-life .
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction .
- In Vivo Models : Radiolabeled compound administration in rodents to track bioavailability and tissue distribution .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
- Answer :
- Crystal Structure Analysis : Hydrogen-bonding patterns (e.g., between the pyridine N and water molecules) highlight regions for polar group insertion (e.g., -OH, -COOH) to enhance aqueous solubility .
- Co-Crystallization : Screening with cyclodextrins or PEG-based co-formers to improve dissolution rates .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
